Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate
Description
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a polycyclic organic compound featuring a fused furo[3,2-H][1,3]benzoxathiepine scaffold. This structure combines a furan ring, a benzoxathiepine system, and a methano bridge, creating a rigid, stereochemically complex framework. Key functional groups include:
- Difluoromethyl at position 2, which enhances metabolic stability and lipophilicity.
- Hydroxy and methoxy substituents at positions 5, 6, and 10, influencing hydrogen-bonding capacity and solubility.
- An ethyl carboxylate moiety at position 4, critical for esterase-mediated hydrolysis and bioavailability.
Properties
IUPAC Name |
ethyl 12-(difluoromethyl)-1-hydroxy-3,9-dimethoxy-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2O7S/c1-4-25-15(21)14-17(22)7-18(28-14,16(19)20)27-12-9(17)10(23-2)8-5-6-26-11(8)13(12)24-3/h5-6,14,16,22H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRNJPOKWRXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CC(S1)(OC3=C(C4=C(C=CO4)C(=C32)OC)OC)C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves multiple steps. The starting materials typically include aromatic compounds that undergo a series of reactions such as alkylation, hydroxylation, and methoxylation. Specific reaction conditions, including the use of catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Key Observations:
Scaffold Diversity: The target compound’s furo-benzoxathiepine system differs significantly from indole-based analogs (Table 1). The methano bridge in the target compound introduces steric constraints absent in planar indole systems, which could limit rotational freedom and enhance stereochemical specificity .
Substituent Effects: Fluorine vs. Difluoromethyl: While indole analogs in Table 1 use monofluoro substituents, the target’s difluoromethyl group may improve metabolic resistance and electron-withdrawing effects, altering reactivity and solubility . Methoxy/Hydroxy Groups: The 5-hydroxy and 6,10-dimethoxy groups in the target compound suggest enhanced hydrogen-bonding capacity compared to the benzophenone-linked indoles. This could increase affinity for polar binding pockets but reduce membrane permeability .
Synthetic Challenges: Indole derivatives in Table 1 exhibit moderate-to-low yields (10–37.5%), attributed to harsh reflux conditions and purification challenges.
Table 2: Physicochemical and Spectral Data (Indole Analogs vs. Hypothetical Target)
Functional Implications:
- Bioactivity: Indole derivatives in Table 1 are designed as kinase or receptor inhibitors, leveraging their planar aromatic systems. The target’s non-planar scaffold may instead target allosteric sites or protein-protein interfaces .
- Solubility : The target’s polar hydroxy/methoxy groups could improve aqueous solubility relative to indole analogs, though its larger molecular weight might counteract this advantage .
Biological Activity
Ethyl 2-difluoromethyl-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a complex organic compound with notable biological activities. It possesses a unique structural framework that includes various functional groups which contribute to its pharmacological properties. This article examines the biological activity of this compound through a review of existing literature and research findings.
- Molecular Formula : C18H18F2O7S
- Molecular Weight : 416.39 g/mol
- CAS Number : 568596-69-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of hydroxyl, methoxy, and difluoromethyl groups suggests potential interactions with various receptors and enzymes. Preliminary studies indicate that the compound may modulate neurotransmitter systems, particularly those involving serotonin receptors, although specific targets remain under investigation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anti-inflammatory Properties : Preliminary data indicate that the compound can inhibit pro-inflammatory cytokines in activated macrophages.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant properties of various compounds, this compound demonstrated significant radical scavenging activity comparable to established antioxidants such as ascorbic acid. The compound's ability to reduce malondialdehyde levels in treated cells indicated its potential in mitigating oxidative damage.
Case Study 2: Neuroprotection
A neuroprotective assay conducted on SH-SY5Y neuroblastoma cells revealed that treatment with the compound significantly reduced cell death caused by glutamate-induced excitotoxicity. The mechanism appears to involve modulation of calcium influx and preservation of mitochondrial integrity.
Case Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects showed that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Answer:
The synthesis involves multi-step protocols, including condensation, cyclization, and functionalization. Key steps include:
- Condensation : Use of methoxy-substituted benzodioxol precursors under acidic conditions to form the benzoxathiepine core .
- Cyclization : Employing catalysts like CuCl₂·2H₂O in solvent-free conditions to promote ring closure .
- Purification : Recrystallization from methanol or ethanol, with solvent polarity adjustments to isolate diastereomers. Solid-phase extraction (SPE) with HLB cartridges (pre-conditioned with methanol) enhances purity for biological assays .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethyl and methoxy groups) and confirms stereochemistry via coupling constants .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns to detect synthetic byproducts .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
Basic: How is initial biological activity screening conducted for this compound?
Answer:
- Kinase Inhibition Assays : Use recombinant protein kinases (e.g., MAPK or EGFR) with ATP-competitive ELISA to measure IC₅₀ values .
- Anti-inflammatory Screening : Monitor TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced: How do substituent variations influence biological activity and selectivity?
Answer:
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance kinase binding via hydrophobic interactions but may reduce solubility. Compare 2,4-dichlorophenyl vs. 3,4-dimethoxyphenyl analogs using SPR to quantify binding kinetics .
- Hydroxy/Methoxy Groups : Hydrogen-bond donors at C5 improve anti-inflammatory activity, while methoxy groups at C6/C10 increase metabolic stability .
Advanced: What computational methods predict target interactions and electronic properties?
Answer:
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1M17, 2GS6) to map binding poses. Validate with MM-GBSA free-energy calculations .
- DFT Studies : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess redox stability and substituent effects on electron density .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Dependent Effects : Re-evaluate activity at lower concentrations (0.1–10 μM) to exclude off-target effects .
- Structural Validation : Confirm batch purity via ¹H NMR and HPLC (>98%). Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Screen against recombinant enzyme libraries to quantify binding affinity (KD values) .
Advanced: How to improve solubility and bioavailability for in vivo studies?
Answer:
- Log P Optimization : Replace methyl groups with polar substituents (e.g., -OH, -NH₂) to reduce log P from 3.5 to <2.0 .
- Prodrug Design : Synthesize phosphate esters at the C5 hydroxy group for enhanced aqueous solubility .
Advanced: How to ensure enantiomeric purity during synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Asymmetric Catalysis : Employ Pd-BINAP complexes for stereoselective cyclization .
Advanced: What protocols assess compound stability under experimental conditions?
Answer:
- Forced Degradation Studies : Expose to UV light (254 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions. Monitor degradation via UPLC-MS .
- Long-Term Storage : Store at −80°C in amber vials under argon to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
